1-(bromodifluoromethyl)-5-iodo-1H-pyrazole
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Overview
Description
1-(Bromodifluoromethyl)-5-iodo-1H-pyrazole is a compound of significant interest in the field of organic chemistry due to its unique structure and reactivity. This compound contains both bromodifluoromethyl and iodo substituents on a pyrazole ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromodifluoromethylation of pyrazole derivatives using bromodifluoromethyl reagents under specific reaction conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromodifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Bromodifluoromethyl)-5-iodo-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl and iodo groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Cross-Coupling Reactions: The iodo group can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
1-(Bromodifluoromethyl)-5-iodo-1H-pyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(bromodifluoromethyl)-5-iodo-1H-pyrazole involves its reactivity with various molecular targets and pathways. The bromodifluoromethyl and iodo groups can interact with specific enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(bromodifluoromethyl)-5-iodo-1H-pyrazole include:
1-(Bromodifluoromethyl)-5-chloro-1H-pyrazole: A compound with a chloro substituent instead of an iodo group.
1-(Bromodifluoromethyl)-5-fluoro-1H-pyrazole: A compound with a fluoro substituent instead of an iodo group.
1-(Bromodifluoromethyl)-5-bromo-1H-pyrazole: A compound with an additional bromodifluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of bromodifluoromethyl and iodo groups, which imparts distinct reactivity and properties compared to its analogs . This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C4H2BrF2IN2 |
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Molecular Weight |
322.88 g/mol |
IUPAC Name |
1-[bromo(difluoro)methyl]-5-iodopyrazole |
InChI |
InChI=1S/C4H2BrF2IN2/c5-4(6,7)10-3(8)1-2-9-10/h1-2H |
InChI Key |
YTQWZNJJIIDVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)C(F)(F)Br)I |
Origin of Product |
United States |
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